molecular formula C10H16 B14687222 3,6-Dimethylocta-1,3,6-triene CAS No. 32778-25-9

3,6-Dimethylocta-1,3,6-triene

Cat. No.: B14687222
CAS No.: 32778-25-9
M. Wt: 136.23 g/mol
InChI Key: NKOIWCFWMDLWKY-UHFFFAOYSA-N
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Description

β-Ocimene , is a naturally occurring monoterpene found in a variety of plants and fruits. It is a colorless to straw-colored liquid with a warm, herbaceous aroma. This compound plays a significant role as a plant metabolite and is used in the fragrance and perfumery industry due to its pleasant odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethylocta-1,3,6-triene can be synthesized through various methods. One common approach involves the isomerization of linalool in the presence of an acid catalyst such as Amberlyst-15 resin . The reaction typically occurs under mild conditions, with the resin facilitating the rearrangement of the linalool molecule to form the desired triene structure.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils of plants like basil, bay, and hops. The compound can be isolated through distillation and purification processes to obtain a high-purity product suitable for use in various applications .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylocta-1,3,6-triene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxygenated derivatives, such as and .

    Reduction: Reduction reactions can convert the triene into saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Catalytic hydrogenation using is a typical method for reducing the triene.

    Substitution: Halogenation reactions often use or under controlled conditions.

Major Products Formed

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,6-Dimethylocta-1,3,6-triene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethylocta-1,3,6-triene involves its interaction with various molecular targets and pathways. As a monoterpene, it can modulate the activity of enzymes and receptors in biological systems. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial effects are linked to its ability to disrupt microbial cell membranes and inhibit the growth of bacteria .

Comparison with Similar Compounds

3,6-Dimethylocta-1,3,6-triene is part of the ocimene family, which includes several isomeric forms:

Uniqueness

What sets this compound apart from its isomers is its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical properties and biological activities. Its unique structure allows it to interact differently with enzymes and receptors compared to other ocimene isomers .

Properties

CAS No.

32778-25-9

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3,6-dimethylocta-1,3,6-triene

InChI

InChI=1S/C10H16/c1-5-9(3)7-8-10(4)6-2/h5-7H,1,8H2,2-4H3

InChI Key

NKOIWCFWMDLWKY-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC=C(C)C=C

Origin of Product

United States

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